[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Cauloside D, a triterpene glycoside isolated from Caulophyllum robustum Max, primarily targets iNOS (inducible nitric oxide synthase) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes, including inflammation .
Mode of Action
Cauloside D exerts its effects by inhibiting the expression of iNOS . This inhibition leads to a decrease in the production of nitric oxide, thereby reducing inflammation . Additionally, Cauloside D also inhibits the expression of proinflammatory cytokines , which are small proteins that play a critical role in cell signaling during immune responses.
Biochemical Pathways
It is known that the compound’s anti-inflammatory effects are mediated through thenitric oxide pathway . By inhibiting iNOS, Cauloside D reduces the production of nitric oxide, a key mediator of inflammation. This can lead to downstream effects such as reduced inflammation and pain .
Result of Action
The primary result of Cauloside D’s action is its anti-inflammatory effects . By inhibiting the expression of iNOS and proinflammatory cytokines, Cauloside D can reduce inflammation, which may be beneficial in the treatment of conditions such as rheumatoid arthritis .
Action Environment
The efficacy and stability of Cauloside D, like many other compounds, can be influenced by various environmental factors. While specific information on how environmental factors influence Cauloside D’s action is limited, it is known that factors such as temperature, light, and pH can impact the stability and efficacy of many compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hederacoside D typically involves the extraction of saponins from the leaves of Hedera helix. The extraction process often uses solvents such as methanol or ethanol . The extracted saponins are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Hederacoside D involves large-scale extraction and purification processes. The leaves of Hedera helix are harvested and subjected to solvent extraction. The crude extract is then purified using techniques like HPLC to isolate Hederacoside D . The purified compound is further processed to ensure its stability and bioavailability for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Hederacoside D undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis is commonly used to break down Hederacoside D into its aglycone and sugar components.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to Hederacoside D, enhancing its solubility and bioactivity.
Major Products Formed
The major products formed from these reactions include aglycones, oxidized derivatives, and glycosylated compounds . These products have varying biological activities and can be used in different applications.
Scientific Research Applications
Comparison with Similar Compounds
Hederacoside D is often compared with other triterpene saponins, such as hederacoside C, hederasaponin B, and α-hederin . These compounds share similar structures and biological activities but differ in their specific chemical compositions and effects .
Hederacoside C: Similar to Hederacoside D, but with a different glycosylation pattern.
Hederasaponin B: Differs from Hederacoside D by the presence of a hydroxyl group at the carbon 23 of the aglycone.
α-Hederin: Known for its spasmolytic and expectorant properties, α-Hederin is a major metabolite of Hederacoside C.
Hederacoside D stands out due to its unique combination of anti-inflammatory, antimicrobial, and expectorant properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHILKCNLIKLEV-LXABABOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Cauloside D and where is it found?
A1: Cauloside D is a triterpenoid saponin primarily isolated from the rhizome of the plant Caulophyllum robustum Maxim. [, ]. It has also been identified in other plant species, including Anemone hupehensis [], Anemone tetrasepala [], and Clematis orientalis [].
Q2: What is the chemical structure of Cauloside D?
A2: While the specific spectroscopic data for Cauloside D was not provided in the abstracts, its structure belongs to the hederagenin-type triterpenoid saponins []. These compounds are characterized by a central hederagenin core (a pentacyclic triterpenoid) attached to various sugar moieties. The exact number and type of sugar units in Cauloside D can vary depending on the plant source and isolation method.
Q3: Are there any analytical methods used to identify and quantify Cauloside D?
A5: Yes, high-performance liquid chromatography (HPLC) coupled with fingerprint analysis has been employed to identify and quantify Cauloside D in plant extracts, particularly from Caulophyllum robustum []. This method enables researchers to assess the presence and relative abundance of Cauloside D in different plant samples.
Q4: Are there other compounds similar to Cauloside D in Caulophyllum robustum?
A6: Yes, Caulophyllum robustum contains various other saponins structurally related to Cauloside D. These include Cauloside A, B, C, G, and H, as well as other hederagenin glycosides like leiyemudanosides B, C, D, and G []. These compounds often co-exist with Cauloside D and may contribute to the overall biological activity of the plant extracts.
Q5: What is the significance of studying the spectrum-effect relationship for Cauloside D?
A7: Understanding the spectrum-effect relationship of Cauloside D, in the context of Caulophyllum robustum extracts, helps researchers identify which compounds or combinations contribute most significantly to observed biological effects []. This information is crucial for quality control, standardization of herbal preparations, and potentially identifying lead compounds for drug development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.